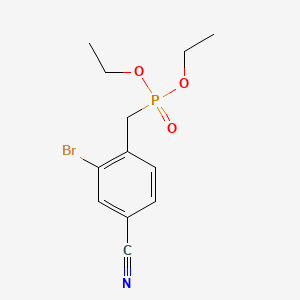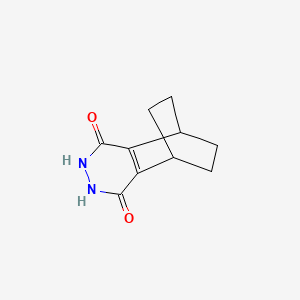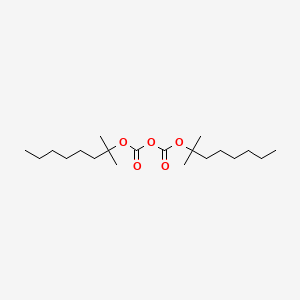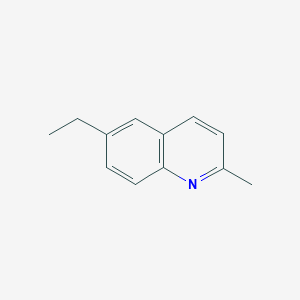
6-Ethyl-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of nitrogen in the quinoline ring imparts unique chemical properties, making these compounds valuable in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic or basic conditions . Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For instance, microwave irradiation and ultrasound-promoted synthesis have been explored for their ability to provide cleaner and more sustainable chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-2-methylquinoline undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation using palladium on carbon can reduce quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Concentrated nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Nitroquinolines, halogenated quinolines.
Applications De Recherche Scientifique
6-Ethyl-2-methylquinoline has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In antimalarial applications, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its broad range of applications in medicinal and industrial chemistry.
2-Methylquinoline: Similar in structure but lacks the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity.
6-Chloro-2-methylquinoline:
Uniqueness: 6-Ethyl-2-methylquinoline is unique due to the presence of both ethyl and methyl groups, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
75403-23-5 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
6-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H13N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h4-8H,3H2,1-2H3 |
Clé InChI |
RJDKHMUUFKNIBW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
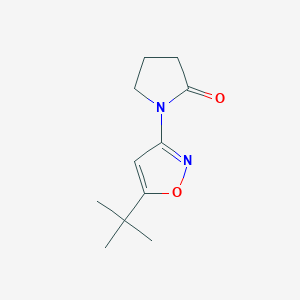
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
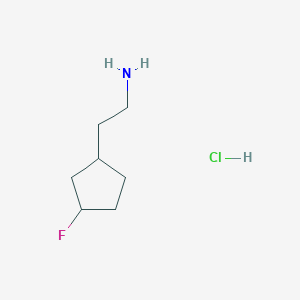
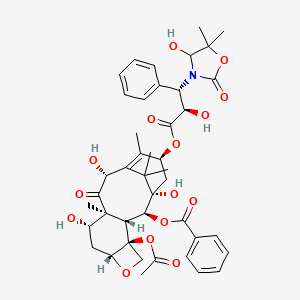
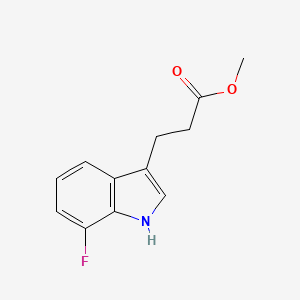
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)
